![molecular formula C16H12N4O3 B14354554 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one CAS No. 90735-55-0](/img/structure/B14354554.png)
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a methyl group, and a diazenyl linkage to a nitrophenyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 3-nitroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methylquinolin-2(1H)-one under basic conditions to form the desired diazenyl compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反应分析
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one involves its interaction with cellular targets such as enzymes and receptors. The diazenyl linkage and nitrophenyl group play crucial roles in its biological activity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects.
相似化合物的比较
1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
The uniqueness of this compound lies in its specific diazenyl and nitrophenyl substitutions, which confer distinct biological activities and chemical reactivity.
属性
CAS 编号 |
90735-55-0 |
|---|---|
分子式 |
C16H12N4O3 |
分子量 |
308.29 g/mol |
IUPAC 名称 |
1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one |
InChI |
InChI=1S/C16H12N4O3/c1-19-15-8-3-2-5-11(15)9-14(16(19)21)18-17-12-6-4-7-13(10-12)20(22)23/h2-10H,1H3 |
InChI 键 |
CTAWAJADCDPUAO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C(C1=O)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


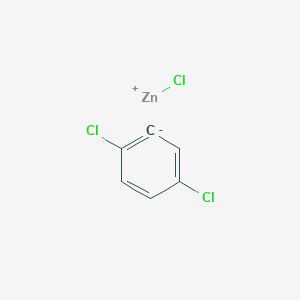
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)
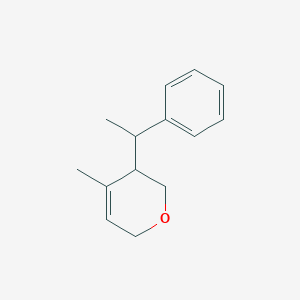
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
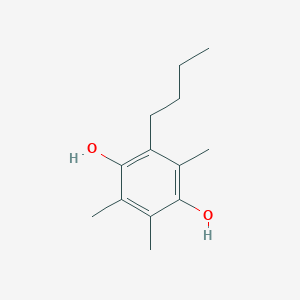
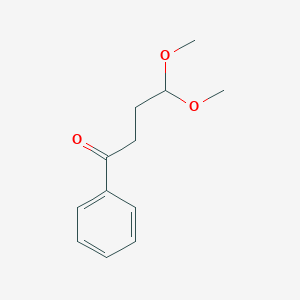
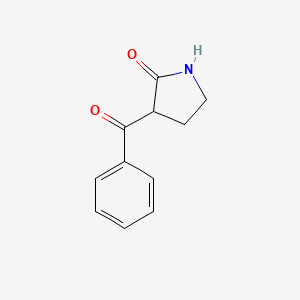
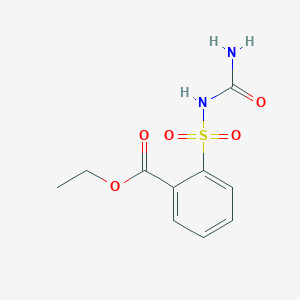
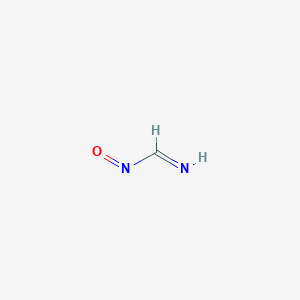

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
